REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[C:5]([C:8]([OH:10])=O)[NH:6][CH:7]=1)#[N:2].[CH3:11][N:12]1[CH2:17][CH2:16][N:15]([C:18]2[CH:23]=[CH:22][C:21]([N+:24]([O-])=O)=[C:20]([N:27]3[CH2:32][CH2:31][CH:30]([CH3:33])[CH2:29][CH2:28]3)[CH:19]=2)[CH2:14][CH2:13]1>>[CH3:11][N:12]1[CH2:13][CH2:14][N:15]([C:18]2[CH:23]=[CH:22][C:21]([NH:24][C:8]([C:5]3[NH:6][CH:7]=[C:3]([C:1]#[N:2])[CH:4]=3)=[O:10])=[C:20]([N:27]3[CH2:32][CH2:31][CH:30]([CH3:33])[CH2:29][CH2:28]3)[CH:19]=2)[CH2:16][CH2:17]1
|
Name
|
|
Quantity
|
56 mg
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=C(NC1)C(=O)O
|
Name
|
4-(4-methyl-piperazin-1-yl)-2-(4-methyl-piperidin-1-yl)-phenylamine
|
Quantity
|
61 mg
|
Type
|
reactant
|
Smiles
|
CN1CCN(CC1)C1=CC(=C(C=C1)[N+](=O)[O-])N1CCC(CC1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
Purification of the resulting residue by silica gel preparative TLC
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Type
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WASH
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Details
|
eluting with 10% methanol in dichloromethane
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Name
|
|
Type
|
product
|
Smiles
|
CN1CCN(CC1)C1=CC(=C(C=C1)NC(=O)C=1NC=C(C1)C#N)N1CCC(CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 47 mg | |
YIELD: PERCENTYIELD | 55% | |
YIELD: CALCULATEDPERCENTYIELD | 55.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |